Decilorubicin

DNA Footprinting Sequence Selectivity Intercalation

Decilorubicin is an anthracycline antibiotic produced by Streptomyces virginiae, belonging to the nogalamycin structural group. It is characterized by a tetracenequinone chromophore linked to a complex oligosaccharide chain comprising unique sugar moieties, including decilonitrose and 4-O-succinyl-L-diginose [REFS-2, REFS-3].

Molecular Formula C60H82N4O26
Molecular Weight 1275.3 g/mol
CAS No. 86016-61-7
Cat. No. B1670137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecilorubicin
CAS86016-61-7
SynonymsDecilorubicin
Molecular FormulaC60H82N4O26
Molecular Weight1275.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O
InChIInChI=1S/C60H82N4O26/c1-24-45(68)31(61(9)10)18-36(80-24)84-33-21-57(5,74)20-29-40(33)48(71)42-43(47(29)70)49(72)41-28(46(42)69)14-15-30-52(41)89-56-50(73)44(62(11)12)55(60(30,8)90-56)88-39-23-59(7,64(77)78)54(27(4)83-39)87-38-22-58(6,63(75)76)53(26(3)82-38)86-37-19-32(79-13)51(25(2)81-37)85-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-39,44-45,50-51,53-56,68,70-71,73-74H,16-23H2,1-13H3,(H,65,66)
InChIKeyREJZVZSFWFSPHT-AKTZOFNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decilorubicin (CAS 86016-61-7): A Structurally Distinct Anthracycline from the Nogalamycin Group


Decilorubicin is an anthracycline antibiotic produced by Streptomyces virginiae, belonging to the nogalamycin structural group . It is characterized by a tetracenequinone chromophore linked to a complex oligosaccharide chain comprising unique sugar moieties, including decilonitrose and 4-O-succinyl-L-diginose [REFS-2, REFS-3].

Why Substituting Decilorubicin with Standard Anthracyclines Can Compromise Experimental Outcomes


Generic substitution between anthracyclines is not supported by scientific evidence. Decilorubicin possesses a unique combination of a charged aglycone flanked by specific nitro- and succinyl-sugar residues, which fundamentally alters its DNA interaction profile compared to structurally related compounds like nogalamycin, arugomycin, and viriplanin A . These structural features are not preserved in common in-class alternatives such as doxorubicin, leading to differences in sequence selectivity that can critically affect target engagement and potency in DNA-targeted assays .

Quantitative Evidence of Differentiation for Decilorubicin: A Guide for Scientific Selection


Modified DNA Sequence Selectivity Versus Nogalamycin and Arugomycin

Decilorubicin displays a qualitatively modified DNA sequence selectivity compared to nogalamycin, arugomycin, and viriplanin A. DNase I footprinting experiments show that while nogalamycin preferentially binds alternating purine-pyrimidine regions, the pattern induced by decilorubicin, which possesses charged groups at both ends of the aglycone, differs in many details . This finding was confirmed using DNase II .

DNA Footprinting Sequence Selectivity Intercalation Nuclease Protection

Unique Sugar Moiety Composition Differentiates Decilorubicin from Close Structural Analogs

The oligosaccharide chain of decilorubicin is composed of unique sugars: decilonitrose (a nitro sugar) and 4-O-succinyl-L-diginose [REFS-1, REFS-2]. In contrast, the closely related avidinorubicin replaces the two decilonitrose residues with two units of a new aminosugar, avidinosamine [REFS-3, REFS-4]. This structural divergence has functional consequences.

Glycosylation Structure-Activity Relationship Nitro Sugar Antibiotic

Reported LD50 Range Provides a Baseline for In Vivo Studies

The original isolation paper for decilorubicin reports an LD50 in the range of 50-100, though the specific units and model system are not explicitly detailed in the CPCC database entry . This provides a critical starting point for in vivo dosing experiments, distinguishing it from analogs with differing acute toxicity profiles.

Acute Toxicity LD50 In Vivo Dosing

Differential Functional Outcome: Platelet Aggregation Activity as a Proxy for Structural Divergence

A functional difference is observed when comparing decilorubicin to its structural analog avidinorubicin. Avidinorubicin, which substitutes the two decilonitrose groups with avidinosamine, inhibits thrombin-induced platelet aggregation with an IC50 of 7.9 μM [REFS-1, REFS-2]. In contrast, no such activity is reported for decilorubicin, suggesting that this biological function is specifically imparted by the sugar substitution.

Platelet Aggregation Functional Assay Structure-Activity Relationship Avidinorubicin

Decilorubicin (CAS 86016-61-7): Recommended Application Scenarios Based on Empirical Evidence


Tool Compound for Investigating DNA Sequence-Specific Interactions

Decilorubicin's modified DNA sequence selectivity, as demonstrated by DNase I and II footprinting compared to nogalamycin and arugomycin , makes it a valuable probe for studying the influence of charged aglycone modifications on DNA binding. Researchers investigating the role of specific minor-groove or intercalation geometries can use decilorubicin to induce a distinct DNA damage or protection pattern compared to standard anthracyclines.

Chemical Biology Studies on the Role of Nitro Sugars in Anthracycline Function

The presence of its unique nitro sugar, decilonitrose, and the 4-O-succinyl-L-diginose group [REFS-2, REFS-3] makes decilorubicin a perfect starting material or reference standard for studies correlating sugar structure with biological activity. It serves as a comparator for avidinorubicin, which has a different sugar composition and a distinct platelet aggregation inhibitory phenotype [REFS-4, REFS-5].

Preclinical In Vivo Experiments Requiring Historical Toxicity Benchmarks

Although limited, the reported LD50 range of 50-100 from the original discovery paper provides the only historical in vivo data point for this rare compound. This can be used as a preliminary benchmark for planning acute toxicity or pilot efficacy studies, particularly in settings where modern anthracyclines like doxorubicin are known to be inappropriate due to target or toxicity reasons.

Screening Libraries for Novel Anti-Gram-Positive or Anti-Tumor Leads

The original biological activity annotation of decilorubicin indicates activity against Gram-positive bacteria and tumors . For industrial or academic screening campaigns aimed at discovering novel chemical matter with a different resistance profile than typical clinical anthracyclines, decilorubicin represents a structurally distinct member of the nogalamycin group.

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